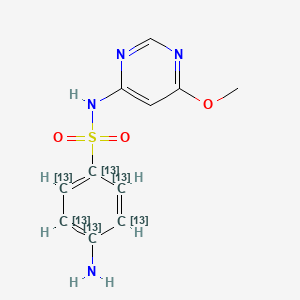

Sulfamonomethoxine-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12N4O3S |

|---|---|

Molecular Weight |

286.26 g/mol |

IUPAC Name |

4-amino-N-(6-methoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2+1,3+1,4+1,5+1,8+1,9+1 |

InChI Key |

WMPXPUYPYQKQCX-AHBHZWPESA-N |

Isomeric SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sulfamonomethoxine-13C6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sulfamonomethoxine-13C6, a stable isotope-labeled derivative of the sulfonamide antibiotic, Sulfamonomethoxine. The guide details its chemical properties, mechanism of action, and primary applications in research, particularly its role as an internal standard in quantitative mass spectrometry-based assays. Detailed experimental protocols for its use in veterinary drug residue analysis and pharmacokinetic studies are provided, along with visualizations of the pertinent biochemical pathway and analytical workflows. This document serves as a critical resource for scientists employing this compound in their research endeavors.

Introduction to Sulfamonomethoxine and its Labeled Analog

Sulfamonomethoxine is a long-acting sulfonamide antibiotic utilized in veterinary medicine to treat and prevent bacterial infections.[1] Like other sulfonamides, it functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By blocking this pathway, Sulfamonomethoxine effectively halts bacterial growth and replication.[2]

The increasing need for accurate and precise quantification of sulfamonomethoxine residues in food products of animal origin and in biological matrices for pharmacokinetic studies has led to the development of stable isotope-labeled internal standards. This compound, in which six carbon atoms in the phenyl ring are replaced with the heavy isotope ¹³C, is a premier internal standard for mass spectrometry-based analytical methods. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling robust correction for matrix effects and variations in analytical performance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Sulfamonomethoxine and its 13C6-labeled analog is presented below.

| Property | Sulfamonomethoxine | This compound |

| Molecular Formula | C₁₁H₁₂N₄O₃S | C₅¹³C₆H₁₂N₄O₃S |

| Molecular Weight | 280.30 g/mol | 286.26 g/mol |

| Monoisotopic Mass | 280.0630 g/mol | 286.0831 g/mol |

| CAS Number | 1220-83-3 | 1416768-32-5 |

| Appearance | White to off-white crystalline powder | Solid |

| Isotopic Purity | Not Applicable | Typically ≥98% |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamonomethoxine exerts its bacteriostatic effect by interfering with the de novo synthesis of folic acid in susceptible bacteria. Folic acid is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, making it essential for DNA replication and cell division.

The key steps in the pathway and the point of inhibition by Sulfamonomethoxine are as follows:

-

Bacteria synthesize dihydropteroate from para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).

-

Due to its structural similarity to PABA, Sulfamonomethoxine acts as a competitive inhibitor of DHPS, preventing the synthesis of dihydropteroate.

-

The subsequent lack of dihydrofolate and tetrahydrofolate disrupts the synthesis of essential building blocks for bacterial proliferation.

Figure 1: Simplified signaling pathway of bacterial folic acid synthesis and its inhibition by Sulfamonomethoxine.

Use of this compound in Research

The primary application of this compound is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical in two main areas of research:

-

Veterinary Drug Residue Analysis: Regulatory bodies worldwide have set maximum residue limits (MRLs) for veterinary drugs in food products to ensure consumer safety. This compound is used to accurately quantify the levels of Sulfamonomethoxine in various matrices such as milk, meat, and honey.

-

Pharmacokinetic Studies: In drug development and veterinary medicine, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial. This compound enables the precise measurement of Sulfamonomethoxine concentrations in biological fluids like plasma and tissues over time, allowing for the determination of key pharmacokinetic parameters.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in research.

General Workflow for Sample Analysis

The general workflow for the quantitative analysis of Sulfamonomethoxine using this compound as an internal standard is depicted below.

Figure 2: General experimental workflow for the quantification of Sulfamonomethoxine using a labeled internal standard.

Protocol 1: Analysis of Sulfamonomethoxine in Plasma (Pharmacokinetic Studies)

This protocol describes a method for the quantitative determination of Sulfamonomethoxine in plasma samples using protein precipitation.

Materials and Reagents:

-

Sulfamonomethoxine analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma

Procedure:

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

-

Extraction and Reconstitution:

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

-

Use a C18 analytical column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and monitor the appropriate precursor-to-product ion transitions (MRM) for both Sulfamonomethoxine and this compound.

-

Protocol 2: Analysis of Sulfamonomethoxine in Animal Tissue (Residue Analysis)

This protocol outlines a method for the extraction and quantification of Sulfamonomethoxine from animal tissue using solid-phase extraction (SPE).

Materials and Reagents:

-

Sulfamonomethoxine analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium hydroxide

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

SPE cartridges (e.g., Oasis HLB)

Procedure:

-

Sample Homogenization and Extraction:

-

Weigh 2.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Vortex for 2 minutes and shake vigorously for 10 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with a suitable solvent, such as methanol containing a small percentage of ammonium hydroxide.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase.

-

Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Proceed with LC-MS/MS analysis as described in Protocol 1.

-

Data Presentation

Mass Spectrometry Parameters

The following table provides typical mass spectrometry parameters for the analysis of Sulfamonomethoxine and its 13C6-labeled internal standard. These parameters should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Sulfamonomethoxine | 281.1 | 156.0 | 108.0 |

| This compound | 287.1 | 162.0 | 114.0 |

Pharmacokinetic Parameters

The use of this compound allows for the accurate determination of key pharmacokinetic parameters of the unlabeled drug. An example of such data from a study in rabbits is presented below.

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 114.06 | µg/mL |

| Tmax (Time to Cmax) | 0.12 | h |

| t½ (Elimination Half-life) | 1.99 | h |

| AUC (Area Under the Curve) | 340.42 | µg·h/mL |

Note: These values are illustrative and will vary depending on the animal model, dose, and route of administration.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Sulfamonomethoxine. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for reliable veterinary drug residue monitoring and for conducting robust pharmacokinetic studies. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a research setting.

References

An In-Depth Technical Guide to Sulfamonomethoxine-13C6: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfamonomethoxine-13C6, a stable isotope-labeled derivative of the sulfonamide antibiotic Sulfamonomethoxine. This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it elucidates its mechanism of action through a detailed signaling pathway diagram, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Identity and Physical Properties

This compound is an isotopically labeled form of Sulfamonomethoxine where six carbon atoms on the phenyl ring have been replaced with the stable isotope, carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: Chemical Identifiers of this compound and Sulfamonomethoxine

| Identifier | This compound | Sulfamonomethoxine |

| IUPAC Name | 4-amino-N-(6-methoxypyrimidin-4-yl)benzene-1,2,3,4,5,6-13C6-sulfonamide | 4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide[1] |

| CAS Number | 1416768-32-5 | 1220-83-3[2][3][4] |

| Molecular Formula | C5¹³C6H12N4O3S | C11H12N4O3S |

| Molecular Weight | 286.26 g/mol | 280.30 g/mol |

Table 2: Physicochemical Properties of Sulfamonomethoxine

| Property | Value | Source |

| Melting Point | 203-206 °C | |

| Boiling Point | 513.2 °C | |

| Solubility | Soluble in acetone and methanol (10 mg/mL). Slightly soluble in ethanol. Very slightly soluble in diethyl ether. Practically insoluble in water. Soluble in dilute hydrochloric acid and sodium hydroxide solutions. | |

| Appearance | White to pale yellow crystalline powder. |

Note: The physical properties of this compound are expected to be very similar to those of the unlabeled compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamonomethoxine, like other sulfonamide antibiotics, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, Sulfamonomethoxine effectively halts bacterial growth and replication.

Caption: Inhibition of bacterial folic acid synthesis by Sulfamonomethoxine.

Experimental Protocols

Synthesis of [phenyl-ring-13C6]-Sulfamonomethoxine

A detailed, multi-step synthesis for producing [phenyl-ring-¹³C]-labeled Sulfamonomethoxine has been described. The general workflow involves the initial acetylation of uniformly ¹³C-labeled aniline, followed by chlorosulfonation, and subsequent condensation with 4-amino-6-methoxypyrimidine. The final step involves hydrolysis to yield the desired product.

Caption: General workflow for the synthesis of [phenyl-ring-13C6]-Sulfamonomethoxine.

A detailed protocol can be adapted from the published synthesis of related labeled sulfonamides. The key steps are:

-

Acetylation of [U-13C6]-Aniline: [U-13C6]-Aniline is reacted with acetic anhydride in the presence of a base such as potassium carbonate to yield [U-13C6]-N-phenylacetamide.

-

Chlorosulfonation: The resulting acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position of the phenyl ring.

-

Condensation: The [U-13C6]-4-acetamidobenzenesulfonyl chloride is then condensed with 4-amino-6-methoxypyrimidine in a suitable solvent.

-

Hydrolysis: The acetyl protecting group is removed by hydrolysis with sodium hydroxide, followed by neutralization with hydrochloric acid to precipitate the final product, [phenyl-ring-13C6]-Sulfamonomethoxine.

-

Purification: The product is purified by recrystallization to achieve high purity.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of Sulfamonomethoxine in various matrices is reverse-phase HPLC. The following is a general protocol that can be adapted for the analysis of this compound.

Table 3: Example HPLC Parameters for Sulfamonomethoxine Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (for 13C6 variant) |

| Injection Volume | 10-20 µL |

| Column Temperature | 40 °C |

Sample Preparation:

For biological matrices, a protein precipitation step with a solvent like acetonitrile or methanol is typically employed, followed by centrifugation and filtration of the supernatant before injection.

Spectroscopic Data

While a specific Certificate of Analysis with detailed spectra for this compound is not publicly available, the expected spectral characteristics can be inferred from the unlabeled compound and the nature of isotopic labeling.

Table 4: Expected Spectroscopic Features of this compound

| Technique | Expected Features |

| ¹H NMR | The spectrum will be very similar to that of unlabeled Sulfamonomethoxine, with signals corresponding to the methoxy group, the pyrimidine ring protons, and the amine protons. The aromatic signals from the phenyl ring will be absent due to the ¹³C labeling. |

| ¹³C NMR | The spectrum will show signals for all carbon atoms. The six carbon atoms of the phenyl ring will be observed and may exhibit splitting due to ¹³C-¹³C coupling. The chemical shifts will be very similar to the unlabeled compound. PubChem provides a reference ¹³C NMR spectrum for Sulfamonomethoxine. |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺) will be observed at m/z 287.08, which is 6 mass units higher than that of the unlabeled Sulfamonomethoxine (m/z 281.08). The fragmentation pattern is expected to be similar to the unlabeled compound, with the fragments containing the phenyl ring showing a +6 Da mass shift. |

Applications in Research and Development

This compound is a valuable tool for a variety of research applications, primarily due to its utility as an internal standard.

-

Pharmacokinetic Studies: It enables accurate quantification of Sulfamonomethoxine in biological samples (plasma, urine, tissues) during absorption, distribution, metabolism, and excretion (ADME) studies.

-

Metabolite Identification: Its known mass shift helps in distinguishing drug metabolites from endogenous matrix components in mass spectrometry-based metabolomics studies.

-

Environmental Monitoring: It can be used as a spike-in standard for the accurate and precise quantification of Sulfamonomethoxine residues in environmental samples such as soil and water.

-

Food Safety Analysis: It serves as an internal standard in methods for determining Sulfamonomethoxine residues in food products of animal origin.

Conclusion

This compound is an essential analytical tool for researchers and scientists working with the antibiotic Sulfamonomethoxine. Its well-defined chemical structure and properties, coupled with established synthetic and analytical methods, make it an indispensable internal standard for accurate quantification in complex matrices. The understanding of its mechanism of action further aids in the interpretation of its biological effects in various experimental settings. This guide provides the core technical information required for the effective utilization of this compound in drug development and related scientific disciplines.

References

Sulfamonomethoxine-13C6: A Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for Sulfamonomethoxine-13C6. It is designed to be a vital resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their work. This guide details the critical quality attributes, analytical methodologies, and data interpretation necessary for the accurate application of this compound in research and development.

General Specifications

This compound is a stable isotope-labeled version of the sulfonamide antibiotic Sulfamonomethoxine. The incorporation of six carbon-13 atoms into the phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | Specification |

| Chemical Name | 4-amino-N-(6-methoxypyrimidin-4-yl)benzene-13C6-sulfonamide |

| Molecular Formula | C513C6H12N4O3S |

| Molecular Weight | 286.26 g/mol |

| CAS Number | 1416768-32-5 (May vary by manufacturer) |

| Appearance | White to off-white solid |

| Storage Conditions | 2-8°C, protected from light |

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) is a crucial document that provides detailed information about the quality and purity of a specific batch of this compound. While the exact format may vary between suppliers, a comprehensive CoA will typically include the following analytical data.

| Analysis | Typical Specification | Purpose |

| Chemical Purity (HPLC) | ≥98% | To determine the percentage of the desired compound and to identify and quantify any impurities. |

| Isotopic Enrichment | ≥99 atom % 13C | To confirm the percentage of molecules that are labeled with the stable isotope. This is critical for its function as an internal standard. |

| Identity (1H NMR, 13C NMR) | Conforms to structure | To confirm the chemical structure of the compound and the position of the isotopic labels. |

| Identity (Mass Spec) | Conforms to structure | To confirm the molecular weight of the labeled compound and to provide information on its fragmentation pattern. |

| Residual Solvents | Meets USP <467> limits | To ensure that the amount of any remaining solvents from the synthesis process is below the accepted safety limits for pharmaceutical use. |

| Water Content (Karl Fischer) | Report value | To determine the amount of water present in the material, which can affect the accuracy of weighing and solution preparation. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound. The following sections outline typical experimental protocols for key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to separate this compound from any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the area of all peaks is used to calculate the chemical purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the identity and determining the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 100-500.

-

Data Analysis: The mass spectrum will show a peak corresponding to the [M+H]+ ion of this compound (expected m/z ~287.08). The isotopic distribution of this peak is analyzed to determine the isotopic enrichment. The absence of a significant peak at the m/z of the unlabeled compound (expected m/z ~281.06) confirms high isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure and confirms the positions of the 13C labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

Experiments:

-

1H NMR: To confirm the proton environment of the molecule. The spectrum should be consistent with the structure of Sulfamonomethoxine.

-

13C NMR: To directly observe the carbon-13 signals. The spectrum will show enhanced signals for the six labeled carbon atoms in the phenyl ring.

-

Visualizing Key Processes

To further clarify the logical relationships and workflows involved in the analysis of this compound, the following diagrams are provided.

Caption: Quality control workflow for this compound analysis.

Caption: Sulfamonomethoxine's mechanism and its 13C6-labeled application.

Technical Guide to Commercially Available Sulfamonomethoxine-¹³C₆ Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Sulfamonomethoxine-¹³C₆ standards, their applications, and relevant experimental methodologies. Sulfamonomethoxine-¹³C₆ is a stable isotope-labeled internal standard essential for the accurate quantification of the sulfonamide antibiotic sulfamonomethoxine in various matrices. Its use in analytical methods, particularly those employing mass spectrometry, is critical for mitigating matrix effects and ensuring data reliability in research, drug development, and food safety applications.

Commercially Available Sulfamonomethoxine-¹³C₆ Standards

A range of Sulfamonomethoxine-¹³C₆ standards are available from various suppliers, offered in both neat (solid) and solution forms. The choice of standard will depend on the specific requirements of the analytical method and laboratory workflow. The following tables summarize the key quantitative data for commercially available standards.

Table 1: Sulfamonomethoxine-¹³C₆ Neat Standards

| Supplier | Catalog Number | CAS Number | Purity | Isotopic Enrichment |

| Alfa Chemistry | ACMA00065746 | 1416768-32-5 | ≥98% | 99% ¹³C |

| TLC Pharmaceutical Standards | S-249002 | 1416768-32-5 | - | - |

| International Laboratory USA | 4873359 | - | - | - |

| BLDpharm | BD01310612 | 1416768-32-5 | - | - |

| Pharmaffiliates | PA STI 089228 | 1416768-32-5 | - | - |

Table 2: Sulfamonomethoxine-¹³C₆ Solution Standards

| Supplier | Catalog Number | Concentration | Solvent | CAS Number |

| A Chemtek | MSK4040C6-1000M | 1000µg/mL | Methanol | 1416768-32-5 |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamonomethoxine, like other sulfonamide antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial in the bacterial folic acid (tetrahydrofolate) synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate.[3][4] By mimicking the structure of PABA, sulfamonomethoxine binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are required for DNA replication and bacterial cell division. Mammalian cells are not affected by sulfonamides because they do not synthesize their own folic acid but obtain it from their diet.

Sulfamonomethoxine competitively inhibits dihydropteroate synthase (DHPS) in bacteria.

Experimental Protocols

The use of Sulfamonomethoxine-¹³C₆ as an internal standard is crucial for accurate quantification in complex matrices by correcting for analyte loss during sample preparation and variations in instrument response. While specific protocols should be optimized for each matrix and analytical instrumentation, the following provides a general workflow for the determination of sulfamonomethoxine using its ¹³C₆-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (General Workflow for Animal Tissue)

A common approach for extracting sulfonamides from tissue involves protein precipitation followed by solid-phase extraction (SPE) for cleanup.

References

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. What is Sulfamonomethoxine used for? [synapse.patsnap.com]

- 4. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]

An In-Depth Technical Guide to the Mechanism of Action of Sulfamonomethoxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamonomethoxine is a synthetic sulfonamide antibiotic that has been a cornerstone in veterinary medicine for the treatment of a wide array of bacterial infections.[1] Its efficacy stems from a well-characterized mechanism of action: the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2] This targeted action provides a bacteriostatic effect, halting bacterial growth and replication.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of sulfamonomethoxine, including its interaction with DHPS, the basis of its selective toxicity, and mechanisms of bacterial resistance. Furthermore, it presents quantitative data on its efficacy, detailed experimental protocols for assessing its inhibitory activity, and key pharmacokinetic parameters.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mode of action of sulfamonomethoxine is the disruption of the de novo synthesis of folic acid (vitamin B9) in bacteria.[3] Bacteria, unlike mammals, cannot uptake folic acid from their environment and are therefore dependent on its endogenous production. Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins.

Sulfamonomethoxine exerts its effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This is a crucial step in the folic acid biosynthetic pathway.

Due to its structural similarity to PABA, sulfamonomethoxine competes for the same active site on the DHPS enzyme. By binding to the enzyme, it prevents the binding of the natural substrate, PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This leads to a depletion of essential metabolites, ultimately inhibiting bacterial growth and division, a process known as bacteriostasis.

The selective toxicity of sulfamonomethoxine and other sulfonamides is attributed to the fact that mammalian cells do not possess the DHPS enzyme and instead obtain folic acid through their diet. This makes the bacterial folic acid synthesis pathway an excellent target for antimicrobial therapy.

Quantitative Data on In Vitro Efficacy

The efficacy of sulfamonomethoxine is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for sulfamonomethoxine and other sulfonamides against key veterinary pathogens.

| Antibiotic | Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Various Sulfonamides | Bordetella bronchiseptica | 0.5 - 8 | - | |

| Various Sulfonamides | Pasteurella multocida | 2 - 32 | - | |

| Sulfadimethoxine | Pasteurella multocida | - | 76.0% resistant |

Experimental Protocol: Continuous Spectrophotometric Assay for DHPS Inhibition

This section details a robust and widely used method for quantifying the inhibitory activity of compounds like sulfamonomethoxine against DHPS.

Assay Principle:

The activity of DHPS is determined using a coupled enzymatic assay. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. The product, dihydropteroate, is then reduced by a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm. Inhibitors of DHPS, like sulfamonomethoxine, will decrease the rate of NADPH consumption.

Materials and Reagents:

-

Enzymes: Recombinant Dihydropteroate Synthase (DHPS) from the organism of interest, Recombinant Dihydrofolate Reductase (DHFR) (as the coupling enzyme).

-

Substrates & Cofactors: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), p-aminobenzoic acid (pABA), NADPH.

-

Inhibitor: Sulfamonomethoxine.

-

Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

-

Instrumentation: UV-Vis microplate reader capable of kinetic measurements at 340 nm with temperature control.

Experimental Workflow:

Detailed Steps (96-well plate format):

-

Reagent Preparation:

-

Prepare the assay buffer.

-

Prepare a fresh enzyme mix containing DHPS and an excess of DHFR in the assay buffer. The final concentration of DHPS will depend on its specific activity, while DHFR should be in sufficient excess to ensure the reduction of dihydropteroate is not rate-limiting.

-

Prepare a fresh substrate mix containing pABA and NADPH in the assay buffer.

-

Prepare a high-concentration stock of sulfamonomethoxine (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

-

Assay Procedure:

-

Add a small volume (e.g., 2 µL) of the sulfamonomethoxine serial dilutions to the appropriate wells of the 96-well plate. For control wells (no inhibition), add the same volume of the solvent.

-

Add the enzyme mix to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the pre-warmed substrate mix.

-

Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each sulfamonomethoxine concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the sulfamonomethoxine concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Mechanisms of Resistance

The widespread use of sulfonamides has led to the emergence of bacterial resistance. The primary mechanisms of resistance to sulfamonomethoxine and other sulfonamides include:

-

Alteration of the Target Enzyme: Mutations in the chromosomal folP gene, which encodes for DHPS, can lead to a reduced binding affinity of sulfonamides to the enzyme without significantly affecting the binding of the natural substrate, PABA.

-

Acquisition of Resistant DHPS Genes: Bacteria can acquire mobile genetic elements, such as plasmids and transposons, that carry alternative DHPS genes, such as sul1 and sul2. The DHPS enzymes encoded by these genes are inherently resistant to sulfonamides.

-

Increased Production of PABA: Some bacteria can overproduce PABA, which can outcompete the sulfonamide inhibitor for the active site of DHPS.

-

Decreased Drug Permeability/Efflux: Although less common for sulfonamides, some bacteria may develop mechanisms to reduce the intracellular concentration of the drug through decreased permeability of the cell membrane or active efflux pumps.

Pharmacokinetic Profile

The pharmacokinetic parameters of sulfamonomethoxine can vary depending on the animal species and the route of administration. The following table summarizes key pharmacokinetic data from studies in various veterinary species.

| Animal Species | Dose and Route | Cmax (µg/mL) | Tmax (hr) | Half-life (t½) (hr) | Bioavailability (%) | Reference |

| Rabbits | 20 mg/kg (Oral) | 114.06 | 0.12 | 1.99 (elimination) | - | |

| Rabbits | 20 mg/kg (IV) | 132.72 | - | 2.54 (elimination) | - | |

| Horses | 20 mg/kg (Oral) | - | - | - | ~84 | |

| Horses | 20 mg/kg (IM) | - | - | - | ~72 | |

| Holstein Cows | 10 mg/kg (Oral) | - | 2.75 ± 0.96 | 3.91 ± 0.51 (absorption) | >85 | |

| Shiba Goats | Oral | - | 5.6 | - | - |

Conclusion

Sulfamonomethoxine remains a valuable antimicrobial agent in veterinary medicine due to its targeted and effective mechanism of action against a broad spectrum of bacterial pathogens. Its role as a competitive inhibitor of dihydropteroate synthase in the essential bacterial folic acid synthesis pathway provides a clear rationale for its bacteriostatic effects and selective toxicity. A thorough understanding of its mechanism, coupled with knowledge of resistance patterns and pharmacokinetic properties, is crucial for its responsible and effective use in clinical practice and for guiding future drug development efforts to overcome emerging resistance.

References

The Gold Standard: A Technical Guide to Stable Isotope-Labeled Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, the pursuit of accuracy and precision is paramount. Stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, providing an unparalleled level of reliability in bioanalysis, proteomics, metabolomics, and pharmacokinetic studies. This technical guide delves into the core principles, applications, and best practices for the use of SIL-ISs in mass spectrometry, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that forms the basis for the use of SIL-ISs. It involves the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the earliest stage of analysis. This "heavy" standard is chemically identical to the endogenous, "light" analyte of interest, ensuring they behave in a nearly identical manner during sample preparation, chromatography, and ionization.[1] By measuring the ratio of the signal from the native analyte to that of the SIL-IS, accurate quantification can be achieved, as the SIL-IS effectively normalizes for variations in sample handling and instrument response.

The key advantages of employing SIL-ISs in mass spectrometry include:

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, thus mitigating these effects.[2]

-

Improved Accuracy and Precision: By compensating for variability in extraction recovery, injection volume, and instrument drift, SIL-ISs significantly enhance the accuracy and precision of quantitative assays.[3][4]

-

Increased Robustness of Analytical Methods: The use of SIL-ISs leads to more rugged and reproducible methods, which is critical in regulated environments such as clinical trials and drug development.

Applications Across Diverse Fields

The versatility of SIL-ISs has led to their widespread adoption in numerous scientific disciplines:

-

Quantitative Proteomics: SIL-ISs, in the form of stable isotope-labeled peptides or proteins, are instrumental for the absolute quantification of proteins in complex biological samples.[5] This is crucial for biomarker discovery, validation, and understanding disease mechanisms.

-

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: In drug development, SIL-ISs are indispensable for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

-

Metabolomics: The use of SIL-ISs allows for the precise quantification of endogenous metabolites, providing insights into metabolic pathways and the effects of disease or drug treatment.

-

Clinical Diagnostics: SIL-ISs are increasingly used in clinical laboratories for the development of highly accurate and reliable diagnostic tests for a wide range of analytes.

Quantitative Data on the Impact of SIL-IS

The superiority of SIL-ISs over other internal standardization methods, such as using structural analogs, is well-documented. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Assay Performance With and Without a Stable Isotope-Labeled Internal Standard for the Quantification of Lapatinib in Human Plasma

| Parameter | Method with Non-Isotope-Labeled IS (Zileuton) | Method with Stable Isotope-Labeled IS (Lapatinib-d3) |

| Accuracy (% Bias) in Pooled Plasma | Within ±10% | Within ±10% |

| Precision (%CV) in Pooled Plasma | < 11% | < 11% |

| Correction for Interindividual Recovery Variability | No | Yes |

| Recovery Range in Individual Cancer Patient Plasma | 16% - 56% (3.5-fold variation) | Corrected for variability |

Table 2: Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards for the Quantification of Nε-(carboxymethyl)lysine (CML)

| Parameter | Deuterated Internal Standard (d4-CML) | ¹³C-Labeled Internal Standard (¹³C₆-CML) |

| Chromatographic Co-elution with Analyte | Partial separation may occur | Perfect co-elution |

| Intra-day Precision (%CV) | 3.5% - 8.2% | 2.1% - 5.7% |

| Inter-day Precision (%CV) | 5.1% - 9.8% | 3.8% - 7.2% |

| Accuracy (% Recovery) | 92.5% - 108.3% | 97.1% - 103.5% |

| Susceptibility to Isotope Exchange | Potential for deuterium-proton exchange | Stable, no exchange |

Experimental Protocols

The successful implementation of SIL-ISs requires meticulous attention to experimental detail. Below are generalized protocols for common applications.

General Bioanalytical Method Validation Using a SIL-IS

This protocol is based on the principles outlined in the ICH M10 guideline.

-

Stock Solution Preparation: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Solution Preparation:

-

Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.

-

Prepare at least four levels of quality control (QC) working solutions (Lower Limit of Quantification - LLOQ, Low, Medium, and High).

-

Prepare a working solution of the SIL-IS at a constant concentration.

-

-

Sample Preparation (Protein Precipitation Example):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the SIL-IS working solution.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile).

-

Vortex the samples for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate LC column (e.g., C18 reversed-phase).

-

Develop a chromatographic method that ensures the analyte and SIL-IS are free from interference.

-

Optimize the mass spectrometer parameters for the detection of the analyte and SIL-IS using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibration standards.

-

Determine the concentrations of the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Evaluate method performance based on accuracy, precision, selectivity, and stability according to regulatory guidelines.

-

Protein Quantification using a SIL-Protein Internal Standard

This protocol outlines a typical bottom-up proteomics workflow.

-

Sample Preparation:

-

Add a known amount of the full-length SIL-protein internal standard to the biological sample (e.g., cell lysate, plasma) at the beginning of the sample preparation process.

-

Denature the proteins using agents like urea or SDS.

-

Reduce disulfide bonds with DTT or TCEP and alkylate cysteine residues with iodoacetamide.

-

-

Proteolytic Digestion:

-

Digest the protein mixture into peptides using a protease, most commonly trypsin.

-

The SIL-protein will be digested alongside the endogenous target protein, ensuring that the digestion efficiency is accounted for.

-

-

Peptide Cleanup:

-

Desalt the peptide mixture using solid-phase extraction (SPE) to remove salts and detergents that can interfere with MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the peptides using reversed-phase liquid chromatography.

-

Analyze the eluted peptides using tandem mass spectrometry, selecting specific precursor-product ion transitions for the target peptide and its corresponding SIL-peptide.

-

-

Data Analysis:

-

Quantify the target protein by comparing the peak areas of the endogenous peptide with its SIL counterpart.

-

Visualizing Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of SIL-ISs in mass spectrometry.

Conclusion

Stable isotope-labeled internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to correct for a wide range of analytical variabilities makes them an indispensable tool for researchers in drug development, clinical diagnostics, and life sciences. While the initial investment in SIL-ISs may be higher than for other internal standards, the significant improvements in data quality, method robustness, and overall reliability of results provide a compelling justification for their use. By understanding the fundamental principles and adhering to rigorous experimental protocols, researchers can harness the full potential of SIL-ISs to achieve the highest level of accuracy and precision in their quantitative analyses.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Technology [promise-proteomics.com]

Navigating the Journey of a Sulfa Drug: A Technical Guide to the Pharmacokinetics and Metabolism of Sulfamonomethoxine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of sulfamonomethoxine, a widely used sulfonamide antibiotic in veterinary medicine. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this drug in different animal species is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and safeguarding food safety. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex biological and procedural pathways.

Section 1: Quantitative Pharmacokinetic Parameters of Sulfamonomethoxine

The pharmacokinetic profile of sulfamonomethoxine exhibits considerable variation across different animal species. These differences are influenced by physiological factors such as metabolic rate, renal function, and plasma protein binding. The following tables summarize key pharmacokinetic parameters observed in various animal models.

Table 1: Pharmacokinetic Parameters of Sulfamonomethoxine Following Intravenous (IV) Administration in Animal Models

| Animal Model | Dose (mg/kg) | Half-life (t½β) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/kg/h) | AUC (µg·h/mL) |

| Rabbits | 20 | 2.54 | 0.20 (Vdss) | 50 | 376.60 |

| Goettingen Minipigs | 10 | - | - | - | - |

| Goettingen Minipigs | 100 | - | - | - | - |

| Holstein Cows | - | - | - | - | - |

Data synthesized from available research. Dashes indicate data not specified in the cited sources.[1][2][3][4]

Table 2: Pharmacokinetic Parameters of Sulfamonomethoxine Following Oral (PO) Administration in Animal Models

| Animal Model | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | Half-life (t½β) (h) | AUC (µg·h/mL) | Bioavailability (F%) |

| Rabbits | 20 | 0.12 | 114.06 | 1.99 | 340.42 | - |

| Holstein Cows | - | 2.75 | - | - | - | - |

| Laying Hens | 400 (in feed) | - | - | 5.2 (common biological half-life) | - | - |

Data synthesized from available research. Dashes indicate data not specified in the cited sources.[2]

Section 2: Metabolism of Sulfamonomethoxine

The biotransformation of sulfamonomethoxine is a critical determinant of its efficacy and elimination from the body. The primary metabolic pathway for sulfamonomethoxine, like many other sulfonamides, is N4-acetylation. This process, occurring predominantly in the liver, converts the parent drug into its less active and more water-soluble acetylated metabolite, which is then more readily excreted. Other minor metabolic routes may also exist, contributing to the overall clearance of the drug.

Caption: Metabolic pathway of Sulfamonomethoxine.

Section 3: Experimental Protocols

The determination of pharmacokinetic and metabolic profiles of sulfamonomethoxine relies on robust and well-defined experimental protocols. Below are detailed methodologies commonly employed in animal studies.

Animal Studies and Dosing

-

Animal Models: Healthy, adult animals of a specific species and breed (e.g., New Zealand White rabbits, Goettingen minipigs, Holstein cows) are typically used. Animals are acclimatized to laboratory conditions before the experiment.

-

Housing and Diet: Animals are housed in individual cages or pens with controlled temperature and light cycles. They are provided with a standard diet and water ad libitum, except for a brief fasting period before oral drug administration.

-

Dosing:

-

Intravenous (IV) Administration: A sterile solution of sulfamonomethoxine sodium is administered as a bolus injection, typically into a major vein (e.g., ear vein in rabbits, jugular vein in cows).

-

Oral (PO) Administration: The drug is administered as a solution or suspension via oral gavage. In some studies with poultry, the drug is mixed into the feed.

-

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. Common collection sites include the marginal ear vein in rabbits and the jugular vein in larger animals. Blood is collected into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation of the blood samples (e.g., at 3000 rpm for 10 minutes). The resulting plasma is stored at -20°C or lower until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over specified time intervals.

-

Tissue Sampling: In terminal studies, various tissues (e.g., liver, kidney, muscle, skin, fat) are collected post-euthanasia to determine drug residue levels.

Analytical Methodology

-

Sample Preparation:

-

Plasma: Protein precipitation is a common first step. Perchloric acid or acetonitrile is added to the plasma sample to precipitate proteins. The sample is then vortexed and centrifuged.

-

Tissues: Tissues are homogenized, and the drug is extracted using an organic solvent like acetonitrile or ethyl acetate.

-

-

Solid-Phase Extraction (SPE): The extracts may be further cleaned up using SPE cartridges (e.g., C18 or cation exchange) to remove interfering substances.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantification of sulfamonomethoxine and its metabolites.

-

Column: A reversed-phase C18 or C8 column is typically used for separation.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is used as the mobile phase, often in a gradient elution mode.

-

Detection: The UV detector is set at a wavelength where sulfamonomethoxine shows maximum absorbance, typically around 270 nm.

-

-

Method Validation: The analytical method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Caption: Experimental workflow for pharmacokinetic studies.

Section 4: Discussion and Conclusion

The data presented in this guide highlight the significant inter-species variability in the pharmacokinetics of sulfamonomethoxine. For instance, the drug appears to be absorbed relatively quickly after oral administration in Holstein cows, with a Tmax of 2.75 hours. In laying hens, the biological half-life in various tissues is approximately 5.2 hours. The primary route of metabolism is N4-acetylation, a pathway that can become saturated at high doses, potentially leading to non-linear pharmacokinetics, as observed in Goettingen minipigs.

The detailed experimental protocols provided offer a standardized framework for conducting future research in this area. The use of validated analytical methods, such as HPLC, is essential for generating reliable and reproducible data.

References

- 1. Pharmacokinetic analysis of plasma concentration and urinary excretion of sulphamonomethoxine and its metabolite in Goettingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mvmj.researchcommons.org [mvmj.researchcommons.org]

Navigating the Global Landscape of Sulfamonomethoxine Residues in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the regulatory limits for sulfamonomethoxine residues in food products across key international markets. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes to support research and compliance efforts.

Introduction to Sulfamonomethoxine

Sulfamonomethoxine is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock and poultry.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By blocking this pathway, sulfamonomethoxine prevents bacteria from synthesizing nucleic acids and essential proteins, thereby inhibiting their growth and replication. Due to its widespread use, residues of sulfamonomethoxine can be present in food products of animal origin, necessitating the establishment of maximum residue limits (MRLs) to ensure consumer safety.

Regulatory Framework and Maximum Residue Limits (MRLs)

Regulatory bodies worldwide have established MRLs for sulfamonomethoxine in various food commodities to protect public health. These limits are typically based on toxicological assessments and the acceptable daily intake (ADI) for the substance. The ADI for sulfamonomethoxine has been established at 0-50 µg/kg of body weight per day by some authorities. The following tables summarize the MRLs for sulfamonomethoxine in key regions.

Table 1: Sulfamonomethoxine Maximum Residue Limits (MRLs) in the European Union

| Food Product Category | Target Tissues | MRL (µg/kg) | Regulation |

| All food-producing species | Muscle, Fat, Liver, Kidney | 100 (sum of all sulfonamides) | Commission Regulation (EU) No 37/2010 |

| Milk (Bovine, Ovine, Caprine) | Milk | 100 (sum of all sulfonamides) | Commission Regulation (EU) No 37/2010 |

| Eggs | - | Use prohibited in animals producing eggs for human consumption. | Commission Regulation (EU) No 37/2010 |

Table 2: Sulfamonomethoxine Maximum Residue Limits (MRLs) in China

| Food Product Category | Target Tissues | MRL (µg/kg) | Regulation |

| All food-producing animals | Edible Tissue | 100 (sum of all sulfonamides) | GB 31650-2019 |

Table 3: Sulfamonomethoxine Maximum Residue Limits (MRLs) in Japan

| Food Product Category | Target Tissues | MRL (µg/kg) | Regulation |

| Cattle | Muscle, Liver, Fat | 0.01 ppm (10 µg/kg) - Provisional | Positive List System |

| Pig | Muscle, Liver, Fat | 0.02 ppm (20 µg/kg) - Provisional | Positive List System |

| Other terrestrial mammals | Muscle, Fat | 0.1 ppm (100 µg/kg) - Provisional | Positive List System |

Table 4: Sulfamonomethoxine Tolerance Level in the United States

| Food Product Category | Target Tissues | Tolerance Level (ppm) | Regulation |

| Animal-based food products | Edible Tissues | 0.1 (for total sulfonamides) | 21 CFR Part 556 |

Experimental Protocols for Residue Analysis

Accurate and reliable analytical methods are crucial for monitoring sulfamonomethoxine residues in food. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique.

Detailed Protocol: QuEChERS Extraction for Sulfamonomethoxine in Animal Tissue

This protocol is a synthesized example based on common practices described in the scientific literature.

1. Sample Homogenization:

-

Weigh 2-5 g of the homogenized tissue sample into a 50 mL centrifuge tube.

2. Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add an appropriate internal standard (e.g., a stable isotope-labeled sulfamonomethoxine).

-

Vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

-

Vortex for 1 minute.

-

Centrifuge at ≥4000 x g for 5 minutes.

4. Final Preparation:

-

Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis

This protocol outlines typical parameters for the analysis of sulfamonomethoxine.

1. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30-40 °C.

2. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: Specific precursor-to-product ion transitions for sulfamonomethoxine and the internal standard should be monitored for quantification and confirmation. These transitions need to be optimized on the specific instrument used.

-

Collision Energy and other MS parameters: These should be optimized for each analyte to achieve maximum sensitivity.

Visualizing Key Processes

Signaling Pathway of Sulfamonomethoxine Action

The following diagram illustrates the mechanism of action of sulfamonomethoxine in bacteria.

Caption: Mechanism of action of sulfamonomethoxine.

Experimental Workflow for Residue Analysis

The following diagram outlines the general workflow for the analysis of sulfamonomethoxine residues in a food matrix.

Caption: General workflow for sulfamonomethoxine residue analysis.

Conclusion

The regulation of sulfamonomethoxine residues in food is a critical aspect of ensuring global food safety. While there is a general harmonization of MRLs for total sulfonamides at 100 µg/kg in major markets like the EU and China, specific regulations and provisional limits in other countries like Japan and the general tolerance in the US highlight the need for careful monitoring and adherence to local requirements. The provided experimental protocols for QuEChERS extraction and LC-MS/MS analysis offer a robust framework for the accurate quantification of sulfamonomethoxine residues. This guide serves as a valuable technical resource for professionals in the field, facilitating informed research, development, and quality control processes.

References

- 1. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to Sulfamonomethoxine-13C6: Procurement and Application for Researchers

For researchers, scientists, and professionals in drug development, the procurement and application of stable isotope-labeled internal standards are critical for achieving accurate and reproducible results in quantitative analysis. This guide provides an in-depth overview of Sulfamonomethoxine-13C6, a key analytical standard, covering its suppliers, purchasing options, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

Sulfamonomethoxine is a long-acting sulfonamide antibiotic utilized in veterinary medicine.[1][2] Its isotopically labeled counterpart, this compound, serves as an ideal internal standard for the quantitative analysis of sulfamonomethoxine residues in various biological matrices. The incorporation of six carbon-13 atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte in mass spectrometry, without significantly altering its chemical and physical properties. This ensures that the internal standard behaves similarly to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.

Suppliers and Purchasing Options

The acquisition of specialized chemical reagents like this compound requires sourcing from reputable suppliers that can provide high-purity, well-characterized compounds. Below is a summary of potential suppliers and their offerings. Pricing is often available upon request due to the specialized nature of these products.

Table 1: Summary of Potential Suppliers for this compound and Related Labeled Compounds

| Supplier/Manufacturer | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Notes |

| TLC Pharmaceutical Standards | This compound | 1416768-32-5 | C5¹³C6H12N4O3S | Not specified | Also offers other isotopically labeled versions (d3, d4).[3][4] |

| Isotope Science / Alfa Chemistry | [13C6]-Sulfamonomethoxine | 1416768-32-5 | C₁₁H₁₂N₄O₃S | ≥98% Purity, 99% ¹³C Enrichment | Synonym: Sulfamonomethoxine-(phenyl-13C6).[5] |

| International Laboratory USA | This compound HEMIHYDRATE | Not specified | Not specified | Not specified | Available in 25mg and 50mg packaging. |

| ESSLAB | 13C6-Sulfamonomethoxine hemihydrate | 1416768-32-5 | Not specified | Not specified | Distributed for HPC Standards. |

Table 2: Purchasing Options for Isotopically Labeled Standards

| Purchasing Option | Description | Potential Providers |

| Catalogue Products | Standard vial sizes (e.g., 1mg, 5mg, 10mg) available for direct purchase. | TLC Pharmaceutical Standards, Isotope Science, International Laboratory USA, ESSLAB |

| Bulk Quantities | Larger quantities available upon request, often with custom pricing. | International Laboratory USA and most custom synthesis providers. |

| Custom Synthesis | Synthesis of specific labeled compounds, including different isotopic labels (e.g., ¹³C, ¹⁵N, ²H), purities, and quantities to meet specific research needs. | Charles River Laboratories, Sigma-Aldrich (ISOTEC®), Chemtos, Shimadzu, MedChemExpress |

Procurement Workflow for Reference Standards

The process of procuring a specialized chemical reference standard involves several key steps to ensure the acquisition of a suitable product for the intended research.

Experimental Protocol: Quantification of Sulfamonomethoxine in Biological Matrices using LC-MS/MS

The following is a generalized protocol for the analysis of sulfamonomethoxine in a biological matrix (e.g., plasma, milk, tissue homogenate) using this compound as an internal standard. This protocol is based on common methodologies for sulfonamide residue analysis.

1. Materials and Reagents

-

Sulfamonomethoxine analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ethyl acetate

-

n-Hexane

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Vortex mixer, centrifuge, and evaporator

2. Preparation of Standards

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfamonomethoxine and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Sulfamonomethoxine by serial dilution of the stock solution with an appropriate solvent mixture (e.g., methanol/water).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) for spiking into all samples, calibrators, and quality controls.

3. Sample Preparation (Liquid-Liquid Extraction followed by SPE)

-

Sample Aliquoting: Pipette a known volume (e.g., 1 mL) of the biological sample into a centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample.

-

Extraction: Add a suitable extraction solvent like ethyl acetate, vortex vigorously, and centrifuge to separate the layers.

-

Liquid-Liquid Partitioning: Transfer the organic layer to a new tube. An acid wash (e.g., with HCl) followed by alkalinization and back-extraction into an organic solvent can be used for further cleanup.

-

Evaporation: Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small volume of a solvent compatible with the SPE cartridge conditioning solvent.

-

SPE Cleanup:

-

Condition the SPE cartridge (e.g., with methanol followed by water).

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Sulfamonomethoxine and this compound.

-

MRM Transitions (Example):

-

Sulfamonomethoxine: e.g., m/z 281.1 → 156.1

-

This compound: e.g., m/z 287.1 → 162.1 (Note: These transitions should be optimized on the specific instrument being used.)

-

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibrators.

-

Quantify the concentration of Sulfamonomethoxine in the unknown samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key stages in a typical bioanalytical workflow using an isotopically labeled internal standard.

Conclusion

This compound is an essential tool for researchers requiring precise quantification of its unlabeled analogue. A careful selection of suppliers, considering factors like purity, isotopic enrichment, and the availability of a comprehensive certificate of analysis, is paramount. For specialized needs, custom synthesis services offer a viable solution. The provided experimental protocol outlines a robust methodology for the application of this compound in LC-MS/MS analysis, which can be adapted to specific research requirements, ensuring high-quality and reliable data for drug development and food safety applications.

References

Methodological & Application

Application Note: Quantitative Analysis of Sulfamonomethoxine in Animal Tissue using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Introduction

Sulfamonomethoxine is a sulfonamide antibiotic utilized in veterinary medicine for the treatment and prevention of bacterial infections in livestock.[1][2] The presence of antibiotic residues in animal-derived food products is a significant concern for human health, necessitating sensitive and accurate analytical methods for their detection and quantification to ensure food safety and regulatory compliance.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sulfamonomethoxine in animal tissue. The use of a stable isotope-labeled internal standard, Sulfamonomethoxine-13C6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][3]

Principle

This method employs a simple liquid extraction procedure to isolate sulfamonomethoxine and the internal standard, this compound, from homogenized animal tissue. The extracts are then analyzed by LC-MS/MS operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

Sulfamonomethoxine analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate

-

Sodium sulfate, anhydrous

-

50 mL polypropylene centrifuge tubes

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

Autosampler vials

-

Syringe filters (0.22 µm)

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfamonomethoxine and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of sulfamonomethoxine by serial dilution of the stock solution with a 1:1 mixture of acetonitrile and water.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation

-

Homogenization: Homogenize a representative portion of the animal tissue (e.g., muscle, liver) to ensure uniformity.

-

Weighing: Weigh 2.0 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Fortification: For calibration standards and quality control samples, fortify the blank tissue homogenate with the appropriate working standard solutions.

-

Internal Standard Addition: Add 100 µL of the 1 µg/mL this compound spiking solution to all samples, standards, and quality controls.

-

Extraction: Add 10 mL of acetonitrile to each tube.

-

Vortexing and Shaking: Vortex the tubes for 2 minutes, followed by shaking on a mechanical shaker for 20 minutes.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Sulfamonomethoxine | 281.1 | 156.0 (Quantifier) | 25 | 100 |

| 281.1 | 108.1 (Qualifier) | 35 | 100 | |

| This compound | 287.1 | 162.0 (Quantifier) | 25 | 100 |

Data Analysis and Results

The concentration of sulfamonomethoxine in the tissue samples is determined by constructing a calibration curve from the analysis of the fortified standards. The peak area ratio of the sulfamonomethoxine quantifier MRM transition to the this compound quantifier MRM transition is plotted against the concentration of the standards. A linear regression analysis is then applied to determine the concentration of sulfamonomethoxine in the unknown samples.

The method should be validated according to relevant guidelines to assess its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of sulfamonomethoxine in animal tissues. The use of a stable isotope-labeled internal standard, this compound, ensures high-quality data suitable for regulatory monitoring and pharmacokinetic studies. The sample preparation protocol is straightforward and effective for the extraction of the target analyte from complex biological matrices.

References

Application Note: Quantitative Analysis of Sulfonamide Residues in Honey Using Isotope Dilution LC-MS/MS with ¹³C₆-Sulfamonomethoxine

Audience: Researchers, scientists, and drug development professionals.